4-[2-(2,3-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid
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Overview
Description
4-[2-(2,3-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dichlorinated cyclohexadienone moiety linked to a benzene sulfonic acid group through a hydrazinyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,3-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid typically involves the reaction of 2,3-dichloro-1,4-benzoquinone with hydrazine derivatives under controlled conditions. The reaction is carried out in an organic solvent such as toluene or ethanol, and the temperature is maintained between 60-80°C to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the industrial production methods .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,3-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: The dichloro groups can be substituted with other functional groups such as alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted benzene sulfonic acid compounds. These products have distinct chemical and physical properties that make them useful in different applications .
Scientific Research Applications
4-[2-(2,3-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(2,3-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions in biological systems. It can also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide
- 4-Chloro-N-[2,3,5,5,6,6-hexachloro-4-oxocyclohexa-2-en-1-ylidene]benzene-1-sulfonamide
- N,N’-(Cyclohexa-2-en-1,4-diylidene)-diarylsulfonamides
Uniqueness
4-[2-(2,3-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid is unique due to its specific dichlorinated cyclohexadienone structure and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
201656-73-7 |
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Molecular Formula |
C12H8Cl2N2O4S |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
4-[(2,3-dichloro-4-hydroxyphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H8Cl2N2O4S/c13-11-9(5-6-10(17)12(11)14)16-15-7-1-3-8(4-2-7)21(18,19)20/h1-6,17H,(H,18,19,20) |
InChI Key |
WLHRAALEWLUYRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C(=C(C=C2)O)Cl)Cl)S(=O)(=O)O |
Origin of Product |
United States |
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